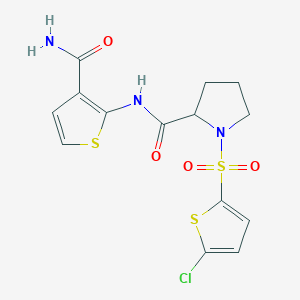

N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4S3/c15-10-3-4-11(24-10)25(21,22)18-6-1-2-9(18)13(20)17-14-8(12(16)19)5-7-23-14/h3-5,7,9H,1-2,6H2,(H2,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHFJBDPPLCCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Molecular Details

- IUPAC Name : N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

- Molecular Formula : C14H14ClN3O4S3

- Molecular Weight : 419.9 g/mol

- CAS Number : 1098645-97-6

Structural Representation

The compound features a pyrrolidine ring connected to a thiophene and chlorothiophene moiety, which are integral to its biological activity.

The biological activity of N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting various enzyme activities, which can lead to significant therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can modify receptor signaling pathways, potentially impacting cellular responses.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to N-(3-carbamoylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide exhibit antimicrobial and anticancer properties. Studies have shown that such compounds can effectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy.

In Vitro Studies

Recent studies have demonstrated the efficacy of related compounds in inhibiting the growth of various cancer cell lines. For instance, compounds with similar thiophene structures showed significant cytotoxicity against breast and colon cancer cell lines, suggesting that the presence of thiophene enhances biological activity.

Comparative Analysis

Medicinal Chemistry

Given its structural characteristics, this compound has potential applications in drug design, particularly for developing new therapies targeting cancer and infectious diseases.

Material Science

The unique electronic properties of thiophene derivatives may also lend themselves to applications in organic electronics and materials science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The pyrrolidine-2-carboxamide scaffold is a common feature among analogs, but substitutions and stereochemistry significantly differentiate activity and properties:

Key Observations :

- Ring Size: The target compound’s pyrrolidine core (5-membered) vs. Compound 9’s piperidine (6-membered) may alter conformational flexibility and steric interactions.

- Stereochemistry : The (2S,4R) configuration in patent analogs (Examples 157, 170) is associated with optimized hydrogen-bonding interactions in enzyme inhibition, whereas the target compound’s stereochemical profile remains undefined .

Substituent Effects

Heterocyclic Moieties

- 5-Chlorothiophen-2-yl Group : Present in the target compound and Compound 9 , this electron-withdrawing substituent enhances metabolic stability and π-π stacking with aromatic residues in enzyme active sites.

- Thiazol/Oxazol vs.

Functional Group Variations

- Sulfonyl vs. Acyl Linkages : The target compound’s sulfonyl group (-SO2-) is more electron-withdrawing and polar than the acyl groups (-CO-) in patent analogs, likely increasing solubility and hydrogen-bond acceptor capacity .

- Carbamoyl vs. Benzyl/Aryl Groups: The 3-carbamoylthiophen-2-yl substituent in the target compound may enhance hydrogen-bond donor activity compared to the benzyl or aryl groups in analogs, influencing target binding .

Implications for Drug Design

- Bioavailability : The target compound’s sulfonyl group and carbamoyl substituent may improve aqueous solubility over patent analogs but reduce logP values, necessitating formulation optimization.

- Target Selectivity : The 5-chlorothiophen-2-yl group’s presence in both the target compound and Compound 9 suggests shared affinity for thiophene-binding enzymes (e.g., kinases or proteases), though pyrrolidine vs. piperidine cores may shift selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.